molecular formula C21H16N2OS B3430343 alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol CAS No. 82654-96-4

alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol

Cat. No.: B3430343
CAS No.: 82654-96-4
M. Wt: 344.4 g/mol
InChI Key: NDTLSVIHPFXUNH-UHFFFAOYSA-N
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Description

Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol is a complex organic compound with a molecular formula of C14H12N2S This compound is known for its unique structural properties, which include a benzothiazole ring fused with a phenyl group and an imino group attached to an O-cresol moiety

Properties

CAS No.

82654-96-4

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H16N2OS/c1-14-6-11-18-20(12-14)25-21(23-18)15-7-9-17(10-8-15)22-13-16-4-2-3-5-19(16)24/h2-13,24H,1H3

InChI Key

NDTLSVIHPFXUNH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol typically involves the reaction of 4-(6-Methyl-2-benzothiazolyl)benzeneamine with O-cresol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate higher volumes, and additional steps may be included to purify the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-2-benzothiazolyl)benzeneamine
  • 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate

Uniqueness

Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

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